An In-depth Technical Guide to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Chemical Properties, Structure, and Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry. The document details its chemical and structural properties, a validated synthesis protocol, and discusses its potential as a scaffold in drug discovery.
Introduction
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of 5-oxopyrrolidine-3-carboxylic acids, which are recognized as valuable scaffolds in the development of novel therapeutic agents. The pyrrolidinone core is a recurring motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The presence of two carboxylic acid moieties in 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid offers intriguing possibilities for molecular interactions and further chemical modifications, making it a compound of significant interest for researchers in the field of drug development.
Physicochemical and Structural Properties
While specific experimental data for 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
| Property | Value | Source/Method |
| IUPAC Name | 4-(3-carboxy-5-oxopyrrolidin-1-yl)benzoic acid | IUPAC Nomenclature[3] |
| Molecular Formula | C₁₂H₁₁NO₅ | Calculated |
| Molecular Weight | 249.22 g/mol | Calculated |
| CAS Number | Not assigned | |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[4] |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | General properties of dicarboxylic acids |
Structural Elucidation
The molecular structure of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid consists of a central 5-oxopyrrolidine-3-carboxylic acid core, with a 4-carboxyphenyl substituent at the 1-position of the pyrrolidinone ring.
Predicted Spectral Data:
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, including multiplets for the CH₂ and CH groups, and distinct signals for the aromatic protons of the carboxyphenyl ring. The two carboxylic acid protons would likely appear as broad singlets at a downfield chemical shift. For similar structures, the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) typically appear in the range of 2.5-4.0 ppm.[5]
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¹³C NMR (DMSO-d₆): The carbon NMR spectrum would display resonances for the two carbonyl carbons of the carboxylic acid and the lactam, as well as signals for the aromatic carbons and the aliphatic carbons of the pyrrolidinone ring. The carbonyl carbons are expected to resonate at approximately 170-175 ppm.[5]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acids and the lactam, typically in the region of 1650-1750 cm⁻¹. A broad O-H stretching band for the carboxylic acid groups would also be expected around 2500-3300 cm⁻¹.[1]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established and typically proceeds via the aza-Michael addition of a primary amine to itaconic acid.[5][6] This methodology can be directly applied to the synthesis of the title compound.
Synthesis Workflow
Caption: Synthesis of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocol
Materials:
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4-Aminobenzoic acid
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Itaconic acid
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Deionized water
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Hydrochloric acid (for acidification)
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Sodium hydroxide (for dissolution)
Procedure:
-
A mixture of 4-aminobenzoic acid and itaconic acid (in a 1:1.1 molar ratio) is suspended in deionized water.[1][7]
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The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours.[1]
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After cooling to room temperature, the resulting precipitate is collected by filtration.
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The crude product is dissolved in an aqueous sodium hydroxide solution and filtered to remove any insoluble impurities.
-
The filtrate is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the pure product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Causality Behind Experimental Choices:
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Reflux in Water: Water is an excellent solvent for this reaction as it is environmentally benign and effectively facilitates the reaction between the two starting materials at elevated temperatures.
-
Acidification: The product is a dicarboxylic acid and will be deprotonated and soluble in a basic solution. Acidification is necessary to protonate the carboxylate groups, rendering the product insoluble and allowing for its isolation.
Potential Applications in Drug Development
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential in various therapeutic areas. Numerous studies have reported their promising anticancer and antimicrobial activities.[2][6][8] The dual carboxylic acid functionalities of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid make it an attractive scaffold for the development of novel drugs. These functional groups can be readily modified to introduce different pharmacophores, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
The carboxyphenyl moiety can act as a key interacting group with biological targets, while the pyrrolidinone carboxylic acid can be derivatized to explore structure-activity relationships further. The overall rigidity and defined stereochemistry of the pyrrolidinone ring also provide a good starting point for the design of potent and selective inhibitors of various enzymes or receptors.
Conclusion
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a promising and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it a valuable tool for medicinal chemists. While further studies are needed to fully elucidate its biological activity profile, the existing literature on related compounds suggests that it holds significant potential for the development of new therapeutic agents.
References
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Mickevičius, V., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 1-3. [Link]
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1), 87-94. [Link]
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Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5123. [Link]
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Mickevičius, V., et al. (2018). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. [Link]
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Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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NextSDS. (n.d.). 1-[4-(METHYLTHIO)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. [Link]
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Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]
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Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. [Link]
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Wikipedia. (n.d.). List of carboxylic acids. [Link]
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PubChemLite. (n.d.). 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
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Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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